Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-
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Overview
Description
4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenoxy group, and multiple ethoxy linkages. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-(2-chloro-4-nitrophenoxy)ethoxy)ethanol. This intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 4-(2-(2-(2-chloro-4-aminophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Oxyfluorfen: A herbicide with a similar structural motif but different functional groups.
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Shares the nitrophenoxy and chloro groups but lacks the sulfonyl fluoride group.
Uniqueness
4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with multiple ethoxy linkages and a nitrophenoxy group. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry .
Biological Activity
Benzenesulfonylfluoride, specifically the compound 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]benzenesulfonyl fluoride , is a sulfonyl fluoride derivative known for its unique chemical structure and significant biological activity. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15ClFNO7S
- Molecular Weight : 419.8 g/mol
- CAS Number : 31191-52-3
- Density : 1.486 g/cm³
- Boiling Point : 524.6°C at 760 mmHg
- Flash Point : 271.1°C
Benzenesulfonylfluoride compounds are characterized by their electrophilic sulfonyl fluoride group, which allows them to interact covalently with nucleophilic sites in biological molecules, such as enzymes and proteins. This reactivity can lead to the inhibition of enzymatic activity, making these compounds valuable tools in biochemical research.
The primary mechanism involves:
- Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophiles (e.g., amino acids in enzymes), leading to irreversible inhibition.
- Target Specificity : The presence of substituents like the nitrophenoxy group can enhance specificity towards certain enzyme classes, potentially improving therapeutic profiles.
Biological Activity
Research indicates that benzenesulfonylfluoride derivatives exhibit a range of biological activities, including:
- Enzyme Inhibition : These compounds are known to inhibit serine proteases and other enzymes by modifying their active sites.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : Preliminary studies indicate that certain benzenesulfonylfluoride derivatives may induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Properties
CAS No. |
31191-52-3 |
---|---|
Molecular Formula |
C16H15ClFNO7S |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFNO7S/c17-15-11-12(19(20)21)1-6-16(15)26-10-8-24-7-9-25-13-2-4-14(5-3-13)27(18,22)23/h1-6,11H,7-10H2 |
InChI Key |
HFPBKTXHEIHVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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